N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with bromine, methyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide
- N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide
- N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethoxybenzamide
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c1-10-6-13(19)7-11(2)16(10)20-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICEXXGROUOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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